1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide
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Overview
Description
1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors . The final step involves the coupling of the indole and thiadiazole fragments under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects . The thiadiazole moiety may also contribute to its activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have similar biological activities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have similar structural features and biological activities.
Uniqueness
1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is unique due to the combination of the indole and thiadiazole moieties, which may result in synergistic effects and enhanced biological activities .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]indole-6-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-13-18-22-23-20(27-18)21-19(25)16-8-7-15-9-10-24(17(15)11-16)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,23,25) |
InChI Key |
ZZIMNLFRXMOHHY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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